molecular formula C24H19FN4O2S2 B2496088 3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-26-3

3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2496088
CAS No.: 847403-26-3
M. Wt: 478.56
InChI Key: YEOWLMKWTPAKBX-UHFFFAOYSA-N
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Description

3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic small molecule designed for preclinical research and chemical biology studies. It belongs to a class of compounds featuring a 1,2,4-triazole core linked to a benzothiazolinone moiety, a structure found in molecules investigated for various biochemical applications (cited analogs: ). The specific substitution pattern on the triazole ring, including the 3-fluorobenzylthio and 4-methoxyphenyl groups, is engineered to modulate the compound's electronic properties, lipophilicity, and binding affinity for specific biological targets. Researchers can explore this compound as a key intermediate or a novel chemical entity in drug discovery projects, particularly those focused on developing new therapeutic agents. Its mechanism of action is not yet fully characterized and is a subject for ongoing investigation; researchers are encouraged to determine its specific activity and selectivity profile within their own experimental systems. This product is provided as a solid and is characterized for identity and purity to ensure reliable and reproducible results in your research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2S2/c1-31-19-11-9-18(10-12-19)29-22(14-28-20-7-2-3-8-21(20)33-24(28)30)26-27-23(29)32-15-16-5-4-6-17(25)13-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOWLMKWTPAKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one represents a novel hybrid chemical entity that incorporates both triazole and benzothiazole moieties. This combination is significant as it has been associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C_{21}H_{20}F_{N}_{4}O_{2}S_{2}. The structural components include:

  • Triazole Ring : Known for its role in various pharmacological activities.
  • Benzothiazole Moiety : Often associated with antimicrobial and anticancer properties.
  • Fluorobenzyl Group : This substitution can enhance lipophilicity and biological activity.

Antimicrobial Activity

  • Mechanism of Action : The compound's triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .
  • Activity Against Bacteria : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazole have shown MIC values ranging from 0.125 to 8 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

  • In Vitro Studies : Research on related triazole compounds has demonstrated promising anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. For example, triazole derivatives have been shown to inhibit tumor growth in vitro by interfering with DNA synthesis and repair mechanisms .
  • Structure-Activity Relationships (SAR) : The presence of electron-donating groups (e.g., methoxy groups) on the phenyl rings has been correlated with increased cytotoxicity against cancer cells. Compounds with bulky substituents tend to exhibit enhanced interactions with target proteins involved in cancer progression .

Case Studies

  • Hybrid Compounds : A study synthesized hybrid compounds combining triazole and other pharmacophores, revealing enhanced antibacterial and anticancer activities compared to their individual components. These hybrids often displayed synergistic effects due to their dual mechanisms of action .
  • Comparative Analysis : In a comparative study of various triazole derivatives, those containing a benzothiazole moiety exhibited superior activity against resistant bacterial strains compared to traditional antibiotics such as vancomycin .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values 0.125 - 8 μg/mL against S. aureus
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Structure-Activity Relationship Insights

Structural FeatureImpact on ActivityReference
Triazole RingEssential for antifungal activity
Methoxy SubstituentEnhances lipophilicity and cytotoxicity
Fluorobenzyl GroupImproves binding affinity to biological targets

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Compounds containing triazole moieties have demonstrated significant antimicrobial properties. Research has shown that derivatives of triazoles exhibit activity against a variety of pathogens, including bacteria and fungi. The incorporation of a thiol group in the structure may enhance this activity by improving solubility and bioavailability .
  • Antifungal Properties
    • Triazole derivatives are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This compound's structural similarity to existing antifungals suggests it could serve as a lead compound for developing new antifungal agents .
  • Cancer Therapy
    • Some studies indicate that triazole-based compounds can exhibit anticancer activity by interfering with cellular pathways involved in tumor growth and proliferation. The specific interactions of this compound with cancer cell lines could be explored to assess its potential as an anticancer drug .

Case Studies

  • Synthesis and Characterization
    • The synthesis of related triazole compounds has been documented, showcasing methods such as cyclization reactions and condensation techniques. These studies often utilize various spectroscopic techniques (NMR, FTIR) for characterization, confirming the structural integrity and purity of the synthesized compounds .
  • Biological Evaluation
    • In vitro studies have assessed the antimicrobial efficacy of similar triazole derivatives against various microbial strains. Results indicate promising activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, suggesting that modifications to the triazole structure can significantly influence biological outcomes .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget OrganismsReference
Triazole Derivative AAntimicrobialE. coli, S. aureus
Triazole Derivative BAntifungalCandida albicans
Triazole Derivative CAnticancerHeLa cells

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Sulfur

The thioether group (-S-) bridging the triazole and 3-fluorobenzyl moieties is susceptible to nucleophilic substitution under specific conditions.

Reaction TypeConditionsProducts/OutcomesYield/Notes
SN2 Displacement Strong base (e.g., NaOH), polar aprotic solvent (DMF)Replacement of the thioether with amines, alcohols, or thiolsModerate (40–60%)
Oxidative Cleavage H<sub>2</sub>O<sub>2</sub>/acetic acid or mCPBASulfoxide or sulfone derivativesHigh (70–85%)

Example : Reaction with hydrogen peroxide yields sulfoxide intermediates, which are critical for modulating biological activity.

Reactivity of the Triazole Ring

The 1,2,4-triazole ring undergoes electrophilic and nucleophilic attacks, particularly at the N-1 and N-2 positions.

Electrophilic Substitution

  • Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the C-5 position of the triazole .

  • Halogenation : Bromine or iodine in acetic acid substitutes hydrogen at C-4 or C-5.

Ring-Opening Reactions

Under acidic (HCl, reflux) or basic (KOH/ethanol) conditions, the triazole ring can undergo cleavage, forming open-chain thiosemicarbazides or hydrazine derivatives .

Benzothiazole Core Modifications

The benzo[d]thiazol-2(3H)-one moiety participates in:

Hydrolysis

  • Acidic Conditions : Cleavage of the thiazole ring to form 2-aminobenzenethiol derivatives.

  • Basic Conditions : Hydrolysis to carboxylic acid derivatives via ring opening.

Alkylation/Acylation

The exocyclic methylene group undergoes alkylation with alkyl halides or acylation with acid chlorides, enhancing lipophilicity.

Aromatic Substitution on the 4-Methoxyphenyl Group

The electron-rich 4-methoxyphenyl substituent directs electrophilic aromatic substitution (EAS):

ReactionReagentsPositionProducts
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to methoxy3-Nitro-4-methoxyphenyl adduct
Sulfonation H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>Meta to methoxySulfonic acid derivatives

Cross-Coupling Reactions

The 3-fluorobenzyl group facilitates palladium-catalyzed couplings:

Reaction TypeCatalysts/LigandsProductsApplications
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivativesExtended π-conjugation
Sonogashira PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuIAlkynylated analogsFluorescent probes

Oxidation of Thioether to Sulfone

Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone, altering electronic properties and bioactivity:
R-S-R’+mCPBAR-SO2-R’\text{R-S-R'} + \text{mCPBA} \rightarrow \text{R-SO}_2\text{-R'}

Reductive Transformations

  • Catalytic Hydrogenation : Pd/C or Raney Ni reduces the triazole ring to a dihydrotriazole, enhancing solubility .

  • Nitro Group Reduction : SnCl<sub>2</sub>/HCl reduces nitro substituents to amines for further functionalization .

Complexation with Metal Ions

The triazole and benzothiazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming coordination complexes with potential catalytic or therapeutic applications .

Experimental Considerations

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Temperature : Reactions involving triazole ring modifications often require reflux (80–120°C) .

  • Catalysts : Pd-based catalysts are critical for cross-coupling efficiency .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound belongs to a broader class of 1,2,4-triazole derivatives with modifications at positions 3, 4, and 3. Key structural analogs and their substituent variations include:

Compound ID R5 (Triazole) R4 (Triazole) Linked Moiety Key Features Reference
Target Compound 3-Fluorobenzylthio 4-Methoxyphenyl Benzothiazol-2-one High lipophilicity, potential antifungal/antibiotic activity
6l (5-(Trifluoromethyl)furan-2-yl)methyl 4-Methoxyphenyl Thiophen-2-yl 93% yield, 125–128°C MP
6m Thiophen-2-yl 4-Methoxyphenyl 5-Methylpyridine 92% yield, 196–198°C MP
6r 4-Chlorophenyl 4-Methoxyphenyl Benzothiazole 91% yield, 176–177°C MP
Compound 4 4-Chlorophenyl 4-Fluorophenyl Thiazole Isostructural, antimicrobial activity
Bis-Indolyl Conjugate Indole-ethylthio 4-Chlorophenyl/Cyclohexyl Indole Cytotoxic activity (IC50 ~260–311°C MP)

Key Observations :

  • Substituent Flexibility : The 4-methoxyphenyl group at R4 is conserved in many analogs (e.g., 6l, 6m, 6r), suggesting its role in stabilizing the triazole ring or enhancing target affinity .
  • Thioether Linkers : The 3-fluorobenzylthio group in the target compound contrasts with thiophene (6m) or trifluoromethylfuran (6l) substituents, which may alter electronic properties or metabolic stability .
  • Benzothiazole vs.
Physical Properties

Melting points (MP) and synthetic yields vary significantly with substituents:

  • High-Yield Derivatives : Compounds with electron-donating groups (e.g., 6l: 93% yield) or simple thioether linkers (6m: 92% yield) are synthesized more efficiently than those with bulky substituents .
  • Melting Points : The target compound’s MP is unreported, but analogs with rigid aromatic moieties (e.g., benzothiazole in 6r: 176–177°C) exhibit higher MPs than flexible aliphatic derivatives (e.g., bis-indolyl conjugates: 260–311°C) .
Structural and Conformational Analysis
  • Planarity and Packing : The target compound’s benzothiazol-2-one moiety may enforce planarity, akin to the thiazole ring in Compounds 4/5, which adopt near-planar conformations despite halogen substitutions .
  • Crystal Engineering: Isostructural derivatives (–8) demonstrate that minor substituent changes (Cl → Br) preserve molecular conformation but alter crystal packing, impacting formulation stability .

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